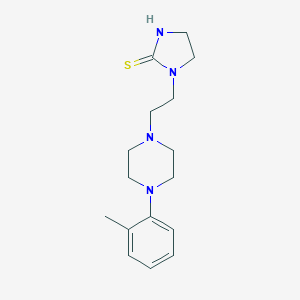
2-Imidazolidinethione, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Imidazolidinethione, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound belongs to the class of imidazolidinethiones, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of 2-Imidazolidinethione, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and enzymes involved in the regulation of cellular processes. For instance, it has been shown to activate the nitric oxide pathway, which plays a crucial role in the regulation of blood pressure and vascular function.
Biochemical and Physiological Effects:
2-Imidazolidinethione, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce blood pressure, improve insulin sensitivity, and reduce oxidative stress. Moreover, it has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
The use of 2-Imidazolidinethione, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- in laboratory experiments offers several advantages, including its relatively low toxicity and high potency. However, its use is limited by its poor solubility in water, which makes it difficult to administer in vivo.
未来方向
There are several future directions for the study of 2-Imidazolidinethione, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-. One potential area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disorders. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways and enzymes. Additionally, the development of more efficient synthesis methods and formulations could enhance its potential as a therapeutic agent.
合成方法
The synthesis of 2-Imidazolidinethione, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- can be achieved through several methods, including the reaction of 2-mercaptoimidazoline with 4-(2-methylphenyl)-1-piperazineethanamine in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to give the desired product.
科学研究应用
2-Imidazolidinethione, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit a range of biological activities, including antihypertensive, anti-inflammatory, and antioxidant effects. Moreover, this compound has been investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disorders.
属性
CAS 编号 |
166772-80-1 |
|---|---|
分子式 |
C16H24N4S |
分子量 |
304.5 g/mol |
IUPAC 名称 |
1-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]imidazolidine-2-thione |
InChI |
InChI=1S/C16H24N4S/c1-14-4-2-3-5-15(14)19-11-8-18(9-12-19)10-13-20-7-6-17-16(20)21/h2-5H,6-13H2,1H3,(H,17,21) |
InChI 键 |
WTMOSKJYWLHYEW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCN3CCNC3=S |
规范 SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCN3CCNC3=S |
其他 CAS 编号 |
166772-80-1 |
同义词 |
1-(2-(4-o-Tolyl-1-piperazinyl)ethyl)-1H-imidazolidinethione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



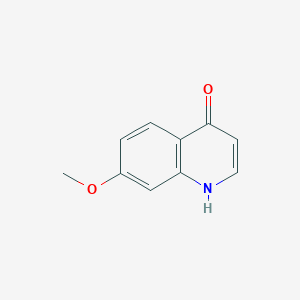

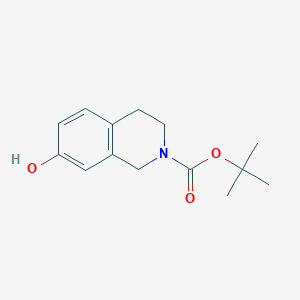

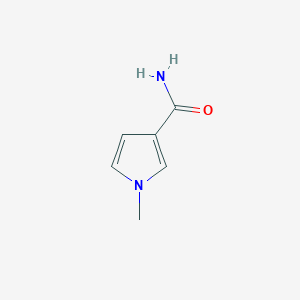
![1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B63721.png)
![(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B63723.png)
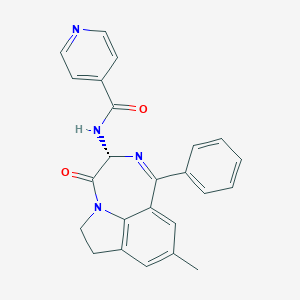
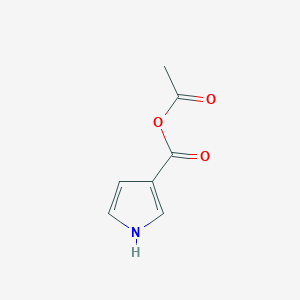



![6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B63741.png)
![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)